3-Phenyl-1,3-dihydroquinoline-2,4-dione
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Overview
Description
3-Phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . The structure of 3-Phenylquinoline-2,4(1H,3H)-dione consists of a quinoline core with a phenyl group at the 3-position and two keto groups at the 2 and 4 positions.
Preparation Methods
The synthesis of 3-Phenylquinoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Von Miller synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . Industrial production methods often utilize catalytic systems to improve the efficiency and yield of the reactions .
Chemical Reactions Analysis
3-Phenylquinoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling . The compound can also interact with cellular membranes, leading to disruption of membrane integrity and function .
Comparison with Similar Compounds
3-Phenylquinoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
2-Phenylquinoline: Similar to 3-Phenylquinoline-2,4(1H,3H)-dione but with the phenyl group at the 2-position instead of the 3-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position, which exhibits different chemical and biological properties compared to 3-Phenylquinoline-2,4(1H,3H)-dione.
The uniqueness of 3-Phenylquinoline-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18) |
InChI Key |
IPYIJVQAAGLSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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